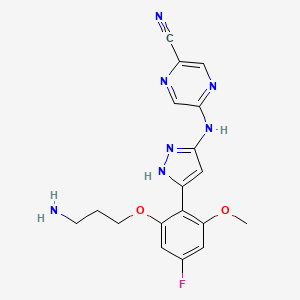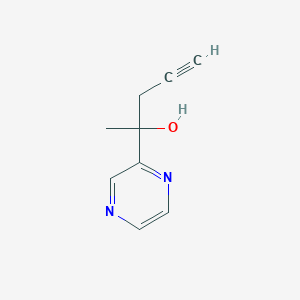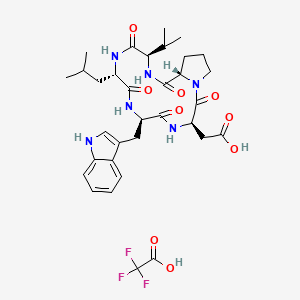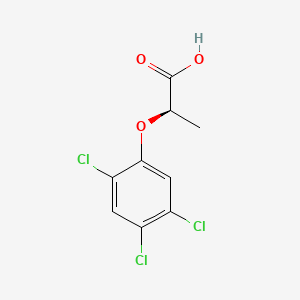
Chk1-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chk1-IN-5 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a crucial role in the DNA damage response and cell cycle regulation. By inhibiting Chk1, this compound disrupts the normal cell cycle progression and DNA repair processes, making it a valuable tool in cancer research and therapy .
Métodos De Preparación
The synthesis of Chk1-IN-5 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable amine or other functional group under specific reaction conditions .
This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Chk1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chk1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Chk1 in the DNA damage response and to develop new therapeutic strategies for cancer treatment. It has been shown to enhance the effectiveness of DNA-damaging agents and to sensitize cancer cells to chemotherapy .
In biology, this compound is used to investigate the mechanisms of cell cycle regulation and DNA repair. It is also used in studies of neurodegenerative diseases, such as Alzheimer’s disease, where Chk1 inhibition has been shown to ameliorate disease pathogenesis and cognitive dysfunction .
In the pharmaceutical industry, this compound is used as a lead compound for the development of new Chk1 inhibitors with improved potency and selectivity. It is also used in drug screening assays to identify potential therapeutic candidates .
Mecanismo De Acción
Chk1-IN-5 exerts its effects by inhibiting the activity of Chk1, a key regulator of the DNA damage response and cell cycle checkpoints. Chk1 is activated in response to DNA damage and phosphorylates various substrates involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting Chk1, this compound prevents the activation of these pathways, leading to cell cycle arrest and increased sensitivity to DNA-damaging agents .
Comparación Con Compuestos Similares
Chk1-IN-5 is one of several Chk1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include prexasertib, GDC-0575, and SAR-020106. These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Prexasertib: A potent Chk1 inhibitor that has shown clinical activity in combination with other chemotherapeutic agents.
GDC-0575: Another Chk1 inhibitor that has been studied for its potential to enhance the effectiveness of DNA-damaging agents in cancer therapy.
SAR-020106: A highly selective Chk1 inhibitor that has demonstrated in vivo activity in preclinical cancer models
This compound is unique in its specific chemical structure and its ability to selectively inhibit Chk1 with minimal off-target effects, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H18FN7O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
5-[[5-[2-(3-aminopropoxy)-4-fluoro-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18FN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
Clave InChI |
CAAWSPMLCMFRMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)F)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)



